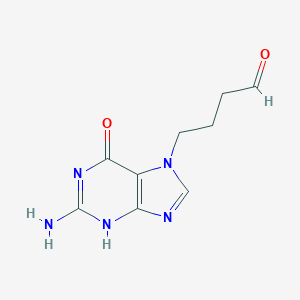
7-(4-Oxobutyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Oxobutyl)guanine, also known as this compound, is a useful research compound. Its molecular formula is C9H11N5O2 and its molecular weight is 221.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mechanisms of Formation
The formation of 7-(4-Oxobutyl)guanine occurs through metabolic activation of NPYR, which leads to the generation of reactive intermediates that alkylate DNA. Studies have shown that this adduct is formed predominantly in the liver, where it can be detected using advanced analytical techniques such as LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) .
3.1. Genotoxicity Studies
Research has demonstrated that this compound contributes to the genotoxic properties of nitrosamines. It induces mutations primarily through GC to AT transitions, which are critical events in carcinogenesis . Understanding the mutagenic potential of this adduct helps researchers evaluate the risks associated with exposure to specific environmental toxins.
3.2. Biomarker Development
Due to its unique structure and formation mechanism, this compound serves as a potential biomarker for assessing exposure to nitrosamines in humans. Its detection in urine and tissues could provide insights into individual exposure levels and associated cancer risks .
3.3. DNA Repair Mechanism Studies
The study of this compound also aids in understanding DNA repair mechanisms, particularly those involving O6-alkylguanine-DNA alkyltransferase (AGT). This enzyme plays a crucial role in repairing alkylated DNA; however, it is inactivated upon transfer of the alkyl group from the modified guanine . Research into how cells respond to this adduct can inform therapeutic strategies for enhancing DNA repair in cancer treatment.
4.1. Detection in Animal Models
In studies involving rats treated with NPYR, significant levels of this compound were detected in hepatic DNA, demonstrating its relevance as a marker for assessing carcinogenic risk . The findings indicate that continuous exposure to nitrosamines may lead to persistent levels of this adduct, suggesting long-term implications for health.
4.2. Human Relevance
Research has suggested that similar mechanisms may occur in humans exposed to nitrosamines through dietary or environmental sources. The detection of this compound could serve as an indicator of such exposures and their potential health impacts .
Data Table: Summary of Key Findings on this compound
Eigenschaften
CAS-Nummer |
123752-07-8 |
|---|---|
Molekularformel |
C9H11N5O2 |
Molekulargewicht |
221.22 g/mol |
IUPAC-Name |
4-(2-amino-6-oxo-1H-purin-7-yl)butanal |
InChI |
InChI=1S/C9H11N5O2/c10-9-12-7-6(8(16)13-9)14(5-11-7)3-1-2-4-15/h4-5H,1-3H2,(H3,10,12,13,16) |
InChI-Schlüssel |
FRBHAZWTNAYCJI-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1CCCC=O)C(=O)NC(=N2)N |
Isomerische SMILES |
C1=NC2=C(N1CCCC=O)C(=O)N=C(N2)N |
Kanonische SMILES |
C1=NC2=C(N1CCCC=O)C(=O)N=C(N2)N |
Synonyme |
7-(4-oxobutyl)guanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















